Cas no 25144-40-5 (Benzene,1-chloro-2-[(1E)-2-(4-chlorophenyl)ethenyl]-)
25144-40-5 structure
Product Name:Benzene,1-chloro-2-[(1E)-2-(4-chlorophenyl)ethenyl]-
CAS-nummer:25144-40-5
MF:C14H10Cl2
MW:249.135201931
CID:264767
PubChem ID:5356751
Update Time:2025-04-19
Benzene,1-chloro-2-[(1E)-2-(4-chlorophenyl)ethenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1-chloro-2-[(1E)-2-(4-chlorophenyl)ethenyl]-
- 1-chloro-2-[(E)-2-(4-chlorophenyl)ethenyl]benzene
- (E)-2-chloro-4'-chlorostilbene
- 2,4'-dichloro-trans-stilbene
- 2,4'-Dichlor-trans-stilben
- AC1NS9NI
- NSC65886
- SureCN699770
- trans-2,4'-Dichlorstilben
- DTXSID10418157
- 25144-40-5
- NSC-65886
- SCHEMBL699770
- SCHEMBL699771
-
- Inchi: 1S/C14H10Cl2/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-10H/b8-5+
- InChI-sleutel: WWIVHRAWBOKQAP-VMPITWQZSA-N
- LACHT: ClC1C=CC=CC=1/C=C/C1C=CC(=CC=1)Cl
Berekende eigenschappen
- Exacte massa: 248.0161
- Monoisotopische massa: 248.015956
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 229
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0
- XLogP3: 5.4
Experimentele eigenschappen
- Dichtheid: 1.267
- Kookpunt: 357.2°Cat760mmHg
- Vlampunt: 165.1°C
- Brekindex: 1.67
- PSA: 0
- LogboekP: 5.16380
Benzene,1-chloro-2-[(1E)-2-(4-chlorophenyl)ethenyl]- Gerelateerde literatuur
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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